N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is a synthetic organic compound with a complex structure that includes a cyclopropylmethyl group, a pyrrolidinone ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the intermediate compound with cyclopropylmethyl bromide in the presence of a strong base like sodium hydride.
Formation of the Propenamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the propenamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the double bond in the propenamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the phenyl ring, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in DMF, halogens in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated amides.
Substitution: Azides, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand enzyme mechanisms or as a lead compound in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-N-phenylprop-2-enamide: Lacks the pyrrolidinone ring, making it less complex.
N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide:
Uniqueness
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group, the pyrrolidinone ring, and the propenamide moiety all contribute to its versatility and potential in various fields of research.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)19(12-14-5-6-14)13-15-7-9-16(10-8-15)20-11-3-4-18(20)22/h2,7-10,14H,1,3-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILROTUVEHHVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CC1)CC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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